

Application Notes and Protocols for In Vivo Studies with FL118

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Compound of Interest

Compound Name: *FL118-14-Propanol*

Cat. No.: *B10861715*

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of FL118, a novel anti-cancer agent, for in vivo studies. The information is compiled from preclinical research to ensure safe and effective formulation for animal models.

FL118 is a small molecule that selectively inhibits the expression of several key cancer survival-associated gene products, including survivin, Mcl-1, XIAP, and cIAP2.^{[1][2]} Its potent antitumor activity has been demonstrated in various human tumor xenograft models.^{[3][4]} Proper formulation is critical for achieving optimal efficacy and minimizing toxicity in preclinical studies.

Data Presentation: FL118 Formulation Comparison

Two primary formulations have been documented for the parenteral administration of FL118 in animal studies: a Tween 80-containing formulation for intraperitoneal (i.p.) injection and a newer, Tween 80-free formulation suitable for both intravenous (i.v.) and i.p. routes.^{[1][2]} A formulation for oral administration has also been developed.^[5]

Table 1: Injectable Formulations for FL118

| Parameter | Intraperitoneal (i.p.) Formulation (with Tween 80) | Intravenous (i.v.) & Intraperitoneal (i.p.) Formulation (Tween 80-free) |
|------------------------|-------------------------------------------------------|-------------------------------------------------------------------------------|
| FL118 Concentration | 0.05 mg/mL | 0.1 - 0.5 mg/mL |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) |
| DMSO Concentration | 5% (v/v) | 5% (v/v) |
| Surfactant/Solubilizer | Tween-80 (10 - 20% v/v) | Hydroxypropyl- β -cyclodextrin (0.05 - 0.25% w/v) |
| Vehicle | Saline (75 - 85% v/v) | Saline |
| Administration Route | Intraperitoneal (i.p.) only | Intravenous (i.v.) or Intraperitoneal (i.p.) |
| Reference | [1] | [1] [6] |

Table 2: Maximum Tolerated Doses (MTD) of FL118 in Different Formulations and Schedules

| Formulation | Administration Route | Dosing Schedule | Maximum Tolerated Dose (MTD) |
|---------------------|----------------------|-----------------|------------------------------|
| Tween 80-containing | i.p. | daily x 5 | 0.2 mg/kg |
| Tween 80-containing | i.p. | q2d x 3 | 0.5 mg/kg |
| Tween 80-containing | i.p. | weekly x 4 | 1.5 mg/kg |
| Tween 80-free | i.v. | daily x 5 | 1.5 mg/kg |
| Tween 80-free | i.v. | q2d x 5 | 1.5 - 2.0 mg/kg |
| Tween 80-free | i.v. | weekly x 4 | 5.0 mg/kg |
| Reference | [7] | | |

q2d: every other day

Experimental Protocols

Protocol 1: Preparation of FL118 for Intraperitoneal (i.p.) Administration (Tween 80-Containing Formulation)

This formulation is suitable only for i.p. administration due to the presence of Tween 80.[1][8]

Materials:

- FL118 powder
- Dimethyl sulfoxide (DMSO), sterile
- Tween-80 (Polysorbate 80), sterile
- Saline (0.9% NaCl), sterile

Procedure:

- Prepare Stock Solution: Dissolve FL118 in DMSO to achieve a concentration of 1 mg/mL.[1]
Ensure complete dissolution.
- Prepare Final Formulation:
 - For a final concentration of 0.05 mg/mL FL118, dilute the stock solution in a vehicle containing Tween-80 and saline.
 - The final composition of the solution should be:
 - 5% DMSO (v/v)
 - 10 - 20% Tween-80 (v/v)
 - 75 - 85% Saline (v/v)[1]
- Vehicle Control: Prepare a control solution with the same concentrations of DMSO, Tween-80, and saline, but without FL118.[1]

- Administration: Administer the formulated solution via i.p. injection according to the desired dosing schedule.

Protocol 2: Preparation of FL118 for Intravenous (i.v.) or Intraperitoneal (i.p.) Administration (Tween 80-Free Formulation)

This newer formulation is compatible with both i.v. and i.p. routes and has shown a better safety profile.[1][2]

Materials:

- FL118 powder
- Dimethyl sulfoxide (DMSO), sterile
- Hydroxypropyl- β -cyclodextrin (HP β CD), sterile powder
- Saline (0.9% NaCl), sterile

Procedure:

- Prepare Formulation Vehicle:
 - Dissolve Hydroxypropyl- β -cyclodextrin in saline to the desired concentration (e.g., 0.05 - 0.25% w/v).[6]
 - Add DMSO to a final concentration of 5% (v/v).
- Dissolve FL118: Add FL118 powder to the prepared vehicle to achieve the final desired concentration (e.g., 0.1 - 0.5 mg/mL).[1][6] Ensure complete dissolution.
- Vehicle Control: Prepare a control solution containing 5% DMSO and the same concentration of Hydroxypropyl- β -cyclodextrin in saline, without FL118.[6]
- Administration: Administer the formulated solution via i.v. or i.p. injection based on the experimental design.

Protocol 3: Preparation of FL118 for Oral Administration

An orally compatible formulation of FL118 has been developed using 2-hydroxypropyl- β -cyclodextrin.^[5] While detailed, publicly available protocols are limited, the principle involves forming a complex with cyclodextrin to improve solubility and oral bioavailability.

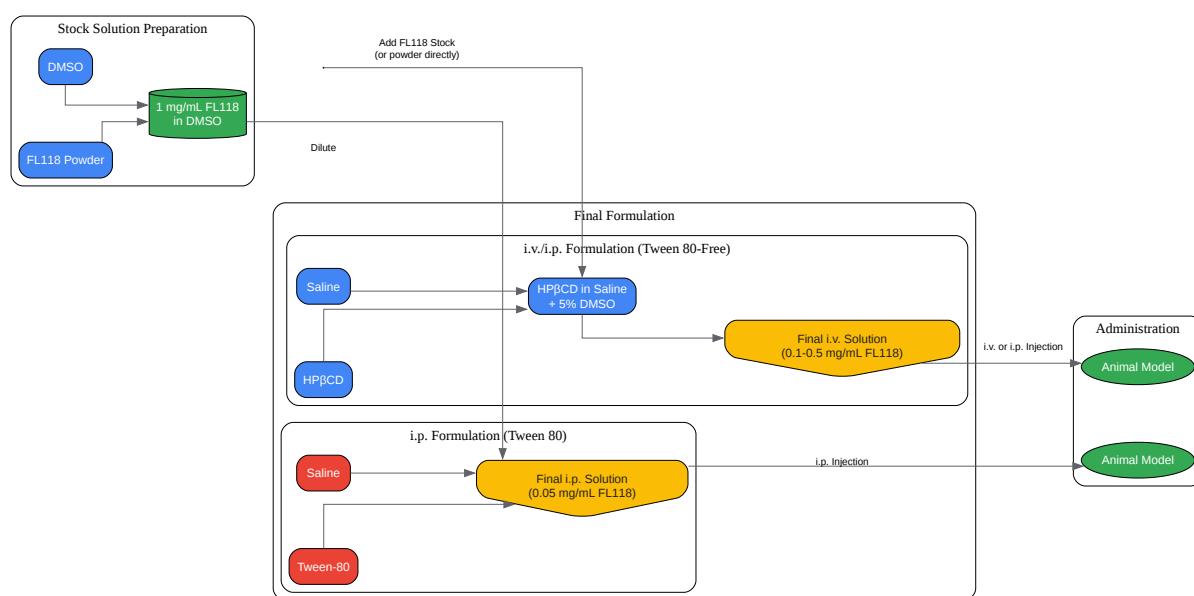
Materials:

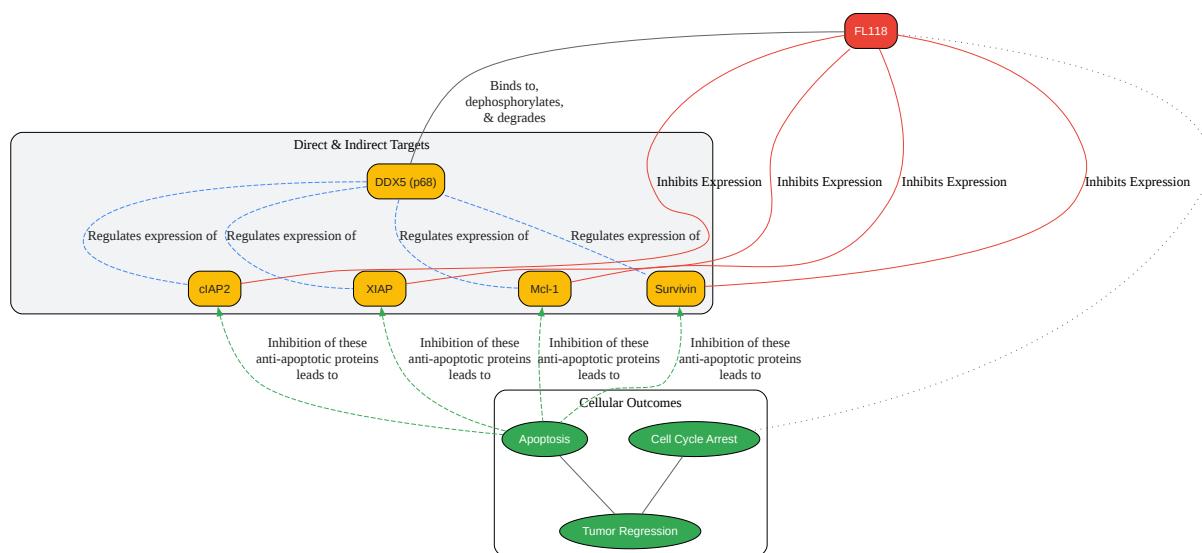
- FL118 drug substance
- 2-hydroxypropyl- β -cyclodextrin (HP β CD)

General Procedure Outline:

- FL118 is formulated with 2-hydroxypropyl- β -cyclodextrin.^[5] The precise ratios and manufacturing process (e.g., co-amorphous dispersion) are key to the formulation's success.
^[5]
- For preclinical studies in rats, a thick suspension formulated with hypromellose (HPMC) has also been utilized for oral administration.^[5]

Mandatory Visualizations





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